(3-Methyl-4-(trifluoromethoxy)phenyl)hydrazinehydrochloride
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Overview
Description
(3-Methyl-4-(trifluoromethoxy)phenyl)hydrazinehydrochloride is an organic compound with the molecular formula C7H8ClF3N2O. It is a white to pale brown crystalline powder that is soluble in water. This compound is used as an organic building block in various chemical syntheses, particularly in the synthesis of pyrazole-containing bisphosphonate esters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-(trifluoromethoxy)phenyl)hydrazinehydrochloride typically involves the reaction of 4-(trifluoromethoxy)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under inert gas (nitrogen or argon) at a temperature range of 2–8°C . The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-4-(trifluoromethoxy)phenyl)hydrazinehydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzenes.
Reduction: It can be reduced to form hydrazones.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include azobenzenes, hydrazones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(3-Methyl-4-(trifluoromethoxy)phenyl)hydrazinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-Methyl-4-(trifluoromethoxy)phenyl)hydrazinehydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The trifluoromethoxy group enhances its binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)phenylhydrazine hydrochloride
- 4-(Trifluoromethoxy)aniline
- 4-(Trifluoromethoxy)benzaldehyde
Uniqueness
(3-Methyl-4-(trifluoromethoxy)phenyl)hydrazinehydrochloride is unique due to the presence of both the trifluoromethoxy group and the hydrazine moiety, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, including medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H10ClF3N2O |
---|---|
Molecular Weight |
242.62 g/mol |
IUPAC Name |
[3-methyl-4-(trifluoromethoxy)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C8H9F3N2O.ClH/c1-5-4-6(13-12)2-3-7(5)14-8(9,10)11;/h2-4,13H,12H2,1H3;1H |
InChI Key |
AOPSYEYGPNASJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NN)OC(F)(F)F.Cl |
Origin of Product |
United States |
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